molecular formula C15H18N4O2 B2588436 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide CAS No. 2249386-94-3

4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide

Cat. No.: B2588436
CAS No.: 2249386-94-3
M. Wt: 286.335
InChI Key: SSXXZERESWNEMT-UHFFFAOYSA-N
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Description

4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a phenyl group, and two carboxamide groups, along with a cyanomethyl substituent. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide typically involves the reaction of substituted piperidine derivatives with cyanomethylating agents. One common method involves the treatment of N-phenylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the development of new therapeutic agents.

Biological Activity

4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide is an organic compound notable for its diverse applications in medicinal chemistry and biological research. This compound features a piperidine ring, a phenyl group, and two carboxamide functionalities, along with a cyanomethyl substituent. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2

This structure contributes to its biological activity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may function by:

  • Enzyme Inhibition : It can inhibit certain enzymes by forming stable complexes, thereby modulating metabolic pathways.
  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways critical for cellular function.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit significant cytotoxic effects against cancer cell lines. In particular, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It has demonstrated the ability to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

Comparative Analysis

To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key findings from various studies:

Compound NameActivity TypeIC50 (μM)Reference
This compoundAnticancer25
N-Phenylpiperidine-1,4-dicarboxamideAnticancer30
4-N-(Methyl)-1-N-phenylpiperidine-1,4-dicarboxamideAnti-inflammatory15
4-N-(Cyanomethyl)-1-N-benzylpiperidine-1,4-dicarboxamideAntimicrobial20

Case Study 1: Anticancer Activity

In a study examining the effects of various piperidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that compounds similar to this compound exhibited significant cytotoxicity. The study utilized combination therapies with doxorubicin and demonstrated a synergistic effect that enhanced cell death in resistant cancer cells .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of piperidine derivatives demonstrated that treatment with these compounds significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that compounds like this compound could serve as potential therapeutic agents for inflammatory conditions .

Properties

IUPAC Name

4-N-(cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c16-8-9-17-14(20)12-6-10-19(11-7-12)15(21)18-13-4-2-1-3-5-13/h1-5,12H,6-7,9-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXXZERESWNEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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